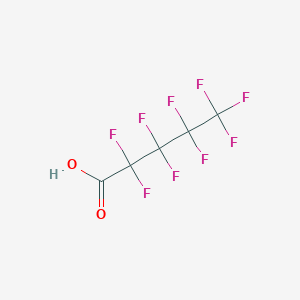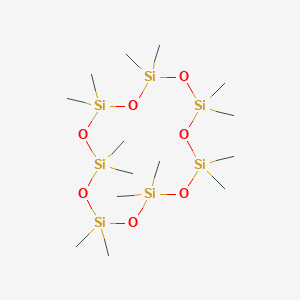
Perfluorovaleric acid
Descripción general
Descripción
Perfluorovaleric acid, also known as PFVA, is a highly specialized fluorinated compound with unique chemical properties . It is a monocarboxylic acid that is perfluorinated pentanoic acid . It has a role as an environmental contaminant and a xenobiotic . It is functionally related to a valeric acid .
Molecular Structure Analysis
The molecular formula of Perfluorovaleric acid is C4F9COOH . The IUPAC name is 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid . The InChI is InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) .Physical And Chemical Properties Analysis
Perfluorovaleric acid has a molecular weight of 264.05 g/mol . It is a liquid with a density of 1.713g/mL at 25°C (lit.) . It has a boiling point of 140°C (lit.) and is partly soluble in water .Aplicaciones Científicas De Investigación
Environmental Analysis
Perfluoropentanoic acid is used in environmental research and monitoring. It’s identified in various environmental abiotic and biotic samples including water, soil, sediment, WWTP sludge, fruits, vegetables, egg, macrophytes, fish, dolphin liver and human serum . This identification is achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common analytical technique for per- and polyfluoroalkyl substances (PFASs) research .
Analytical Reference Standard
Perfluoropentanoic acid is used as an analytical reference standard for the determination of the analyte in fish using liquid chromatography–quadrupole-linear ion trap mass spectrometry (LC–QqLIT–MS) and in natural water samples using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) .
Emulsifying Agent
Perfluoropentanoic acid serves as an emulsifying agent for polymer dispersion . This property makes it useful in the production of various materials.
Extinction Foams
This compound is used in the production of extinction foams . These foams are typically used in firefighting to extinguish fires by cooling the fire and coating the fuel, preventing its contact with oxygen.
Stain Repellents
Perfluoropentanoic acid is used in the production of stain repellents . Its unique properties help in repelling water, oil, and other substances, thereby preventing them from staining the material.
Additives for Paints and Coatings
It is used as an additive in paints and coatings . The addition of Perfluoropentanoic acid can enhance the properties of these products, making them more resistant to various factors.
Cation Exchanger in Ion-Pairing Chromatography
Perfluoropentanoic acid acts as a powerful cation exchanger in ion-pairing chromatography . This technique is used in the separation and analysis of various compounds.
Water Treatment
A novel fluorinated nitrogen-rich porous organic polymer has been designed for efficient removal of Perfluorooctanoic Acid from water . This shows the potential of Perfluoropentanoic acid in water treatment applications.
Safety and Hazards
Direcciones Futuras
Perfluorovaleric acid is widely employed in the production of specialty chemicals, electronics, and surface coatings, owing to its inert nature and ability to enhance the performance of materials . Its unique chemical composition and versatile applications position PFVA as a crucial player in advanced manufacturing processes, contributing to the development of innovative and high-performance products . As technological advancements continue to drive innovation across industries, the Perfluorovaleric Acid Market is poised for sustained growth, offering opportunities for manufacturers and stakeholders to capitalize on its unique chemical properties and versatile applications .
Mecanismo De Acción
Perfluoropentanoic acid, also known as nonafluoropentanoic acid or perfluorovaleric acid, is a synthetic compound with unique physical properties that have led to its widespread use in various industrial applications .
Target of Action
Perfluoropentanoic acid is known to interact with peroxisome proliferator-activated receptors (PPARs), which are members of the nuclear receptor superfamily . These receptors play a significant role in the regulation of lipid and glucose metabolism, as well as cellular growth .
Mode of Action
It is suggested that the compound’s interaction with ppars may lead to changes in lipid and glucose metabolism
Biochemical Pathways
Perfluoropentanoic acid affects several biochemical pathways. It has been associated with the PPAR signaling pathway, fatty acid, triacylglycerol, and ketone body metabolism, and the regulation of lipid metabolism by PPARα . These pathways are significantly enriched among genes that interact with perfluoropentanoic acid .
Pharmacokinetics
The pharmacokinetics of perfluoropentanoic acid reveal gender differences. Studies in rats have shown that the clearance and the inter-compartmental clearance were 1.75 and 3.12 times higher in female rats than in male rats, respectively . This suggests that perfluoropentanoic acid is eliminated more rapidly in female rats than in male rats .
Result of Action
The molecular and cellular effects of perfluoropentanoic acid’s action are still under investigation. It is known that perfluoroalkyl and polyfluoroalkyl substances (pfass), which include perfluoropentanoic acid, are associated with a number of adverse health outcomes including fatty liver disease, immunotoxicity, cardiovascular issues, thyroid problems, and reproductive and developmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of perfluoropentanoic acid. For instance, the compound’s presence in the natural environment provides an ideal surface for the sorption of hazardous contaminants .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGQIAOTKWCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9COOH, C5HF9O2 | |
| Record name | PFPeA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062599 | |
| Record name | Perfluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorovaleric acid | |
CAS RN |
2706-90-3 | |
| Record name | Perfluoropentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorovaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorovaleric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW3UY784P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)






![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)